

# Application Notes: BSJ-03-204 triTFA for Mantle Cell Lymphoma (MCL) Research

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## Compound of Interest

Compound Name: BSJ-03-204 triTFA

Cat. No.: B12397284

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Audience: Researchers, scientists, and drug development professionals.

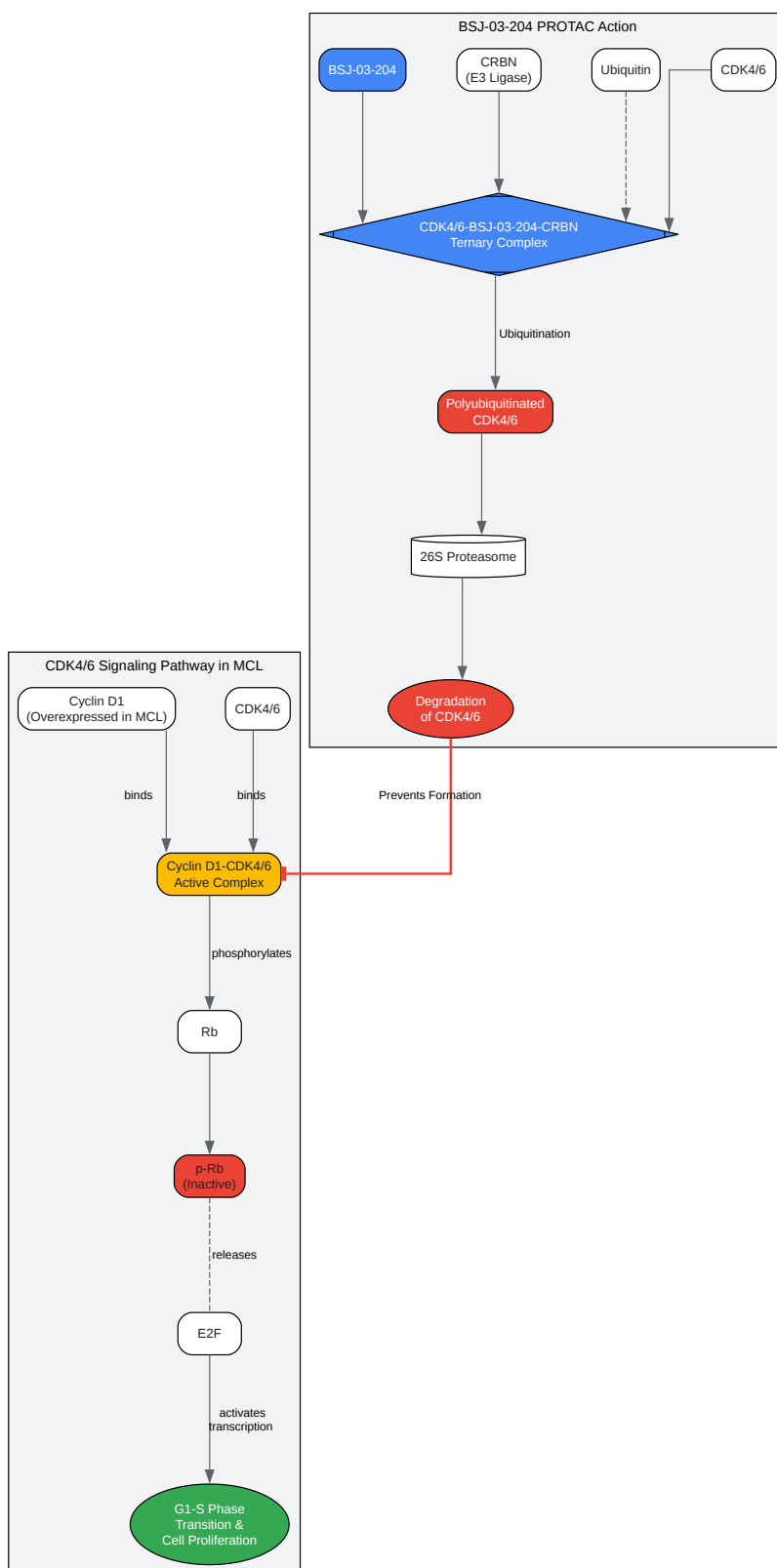
## Introduction

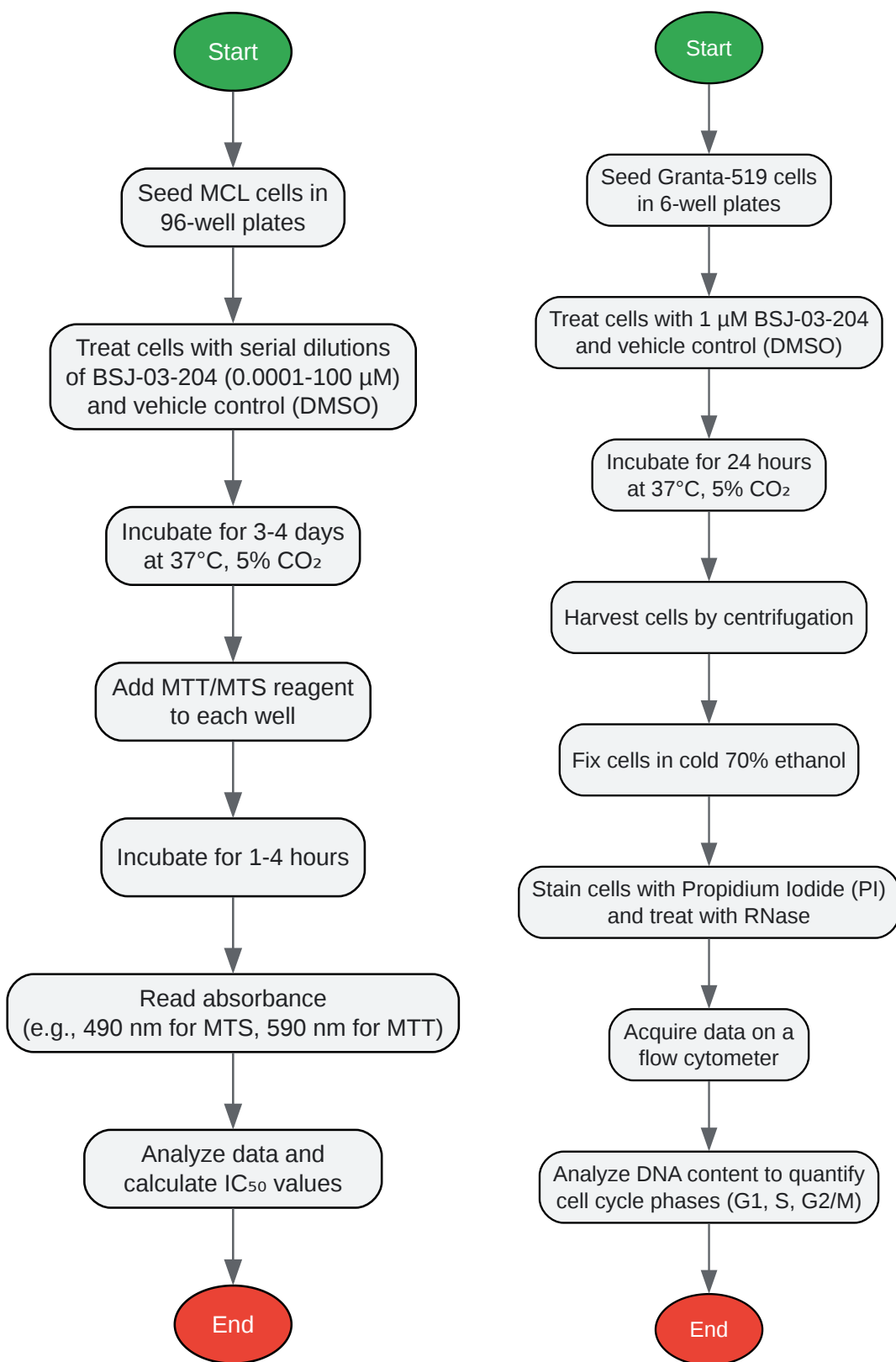
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).<sup>[1][2]</sup> It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces selective intracellular proteolysis.<sup>[2]</sup> BSJ-03-204 is composed of a ligand that binds to CDK4/6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[1][3]</sup> This dual binding forms a ternary complex, leading to the ubiquitination and subsequent degradation of CDK4/6 by the proteasome.<sup>[4]</sup>

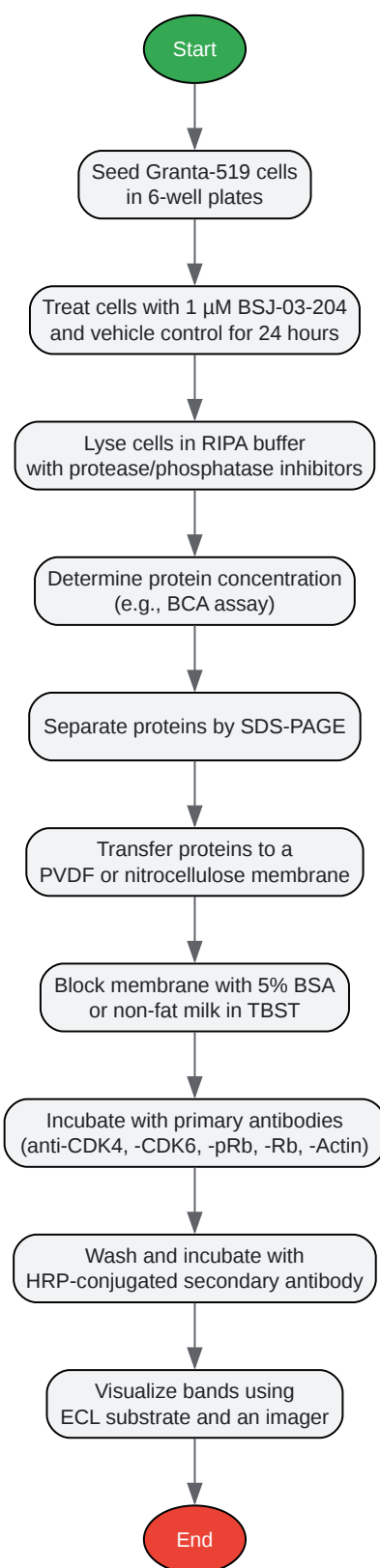
Mantle Cell Lymphoma (MCL) is a type of B-cell non-Hodgkin lymphoma often characterized by the t(11;14) chromosomal translocation, which results in the overexpression of cyclin D1.<sup>[5]</sup> Cyclin D1 forms a complex with CDK4/6 to phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein. This action releases the E2F transcription factor, promoting cell cycle progression from the G1 to the S phase and driving cellular proliferation.<sup>[2][5]</sup> By inducing the degradation of CDK4/6, BSJ-03-204 effectively blocks this pathway, leading to G1 cell cycle arrest and potent anti-proliferative effects in MCL cell lines.<sup>[1][5]</sup> Unlike some other CRBN-based degraders, BSJ-03-204 is highly selective and does not induce the degradation of Ikaros (IKZF1) or Aiolos (IKZF3).<sup>[1][2][5]</sup>

## Mechanism of Action

BSJ-03-204 hijacks the cell's ubiquitin-proteasome system to selectively eliminate CDK4 and CDK6 proteins. This mechanism involves the formation of a ternary complex between the target protein (CDK4/6), the PROTAC molecule (BSJ-03-204), and an E3 ubiquitin ligase (Cereblon). The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, preventing the phosphorylation of Rb and halting cell cycle progression.







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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
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